4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide
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Overview
Description
4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via a nucleophilic substitution reaction.
Methoxylation: The methoxy group can be added through an etherification reaction.
Formation of the Carboxamide: The carboxamide group can be formed by reacting the piperidine derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include halogenated derivatives or substituted amides.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide would depend on its specific molecular targets. Potential targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methoxypyrrolidin-1-yl)-N-(phenyl)piperidine-1-carboxamide
- 4-(3-methoxypyrrolidin-1-yl)-N-(m-tolyl)piperidine-1-carboxamide
- 4-(3-methoxypyrrolidin-1-yl)-N-(o-tolyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of 4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14-3-5-15(6-4-14)19-18(22)20-10-7-16(8-11-20)21-12-9-17(13-21)23-2/h3-6,16-17H,7-13H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZZUXMRDWFCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3CCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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